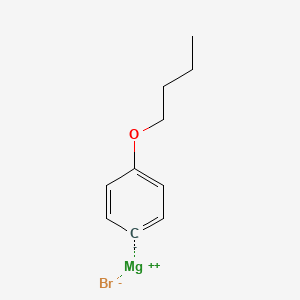

Magnesium, bromo(4-butoxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Magnesium, bromo(4-butoxyphenyl)- involves the reaction of 4-butoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. This reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction scheme is as follows:

4-Butoxyphenyl bromide+Magnesium→Magnesium, bromo(4-butoxyphenyl)-

Industrial Production Methods

Industrial production of Grignard reagents, including Magnesium, bromo(4-butoxyphenyl)-, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the reaction temperature. The reagents are added gradually to control the exothermic reaction and prevent runaway reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium, bromo(4-butoxyphenyl)- undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

Common reagents used in reactions with Magnesium, bromo(4-butoxyphenyl)- include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent side reactions with moisture .

Major Products

The major products formed from reactions with Magnesium, bromo(4-butoxyphenyl)- depend on the specific reactants used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively .

Applications De Recherche Scientifique

Magnesium, bromo(4-butoxyphenyl)- has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

Material Science: Used in the preparation of polymers and other advanced materials

Mécanisme D'action

The mechanism of action of Magnesium, bromo(4-butoxyphenyl)- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the polarity of the carbon-magnesium bond and the presence of an ether solvent, which stabilizes the reagent .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylmagnesium bromide

- Methylmagnesium chloride

- Ethylmagnesium bromide

Uniqueness

Magnesium, bromo(4-butoxyphenyl)- is unique due to the presence of the 4-butoxyphenyl group, which can influence the reactivity and selectivity of the Grignard reagent in organic synthesis. This makes it particularly useful in the synthesis of specific organic compounds where the butoxyphenyl group is desired .

Activité Biologique

Magnesium, bromo(4-butoxyphenyl)- (chemical formula: C10H13BrMgO) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

Magnesium, bromo(4-butoxyphenyl)- is a Grignard reagent that features a magnesium atom bonded to a bromo-substituted aromatic ring. The presence of the butoxy group enhances its solubility and reactivity in various biological systems. The compound's structure can be analyzed using techniques such as FT-IR, NMR, and mass spectrometry, which confirm its identity and purity.

1. Anti-inflammatory Activity

Research has indicated that magnesium-containing compounds often exhibit anti-inflammatory properties. A study focused on various synthesized magnesium compounds evaluated their anti-inflammatory potential using the carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema volume compared to controls, suggesting that magnesium compounds can mitigate inflammatory responses.

| Compound | Edema Volume (mL) ± S.E | % Inhibition |

|---|---|---|

| Control | 1.200 ± 0.050 | - |

| Compound A | 0.800 ± 0.036 | 62.79 |

| Compound B | 0.900 ± 0.051 | 58.13 |

| Compound C | 1.067 ± 0.033 | 49.76 |

This table illustrates the effectiveness of different magnesium compounds in reducing inflammation, with some showing over 60% inhibition of edema formation .

2. Antimicrobial Activity

The antimicrobial efficacy of magnesium compounds has also been explored. In vitro studies assessed the antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus species.

- Antibacterial Activity : Compounds derived from magnesium showed good to excellent activity against multiple bacterial strains when compared to standard antibiotics such as levofloxacin.

- Antifungal Activity : The tested magnesium compounds demonstrated significant antifungal effects, particularly against Aspergillus flavus and Aspergillus niger, indicating their potential use in treating fungal infections .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on human dermal fibroblast cells revealed that certain magnesium compounds exhibited concentration-dependent cytotoxic effects. Notably, the cytotoxicity was lower than that observed with other metal oxides, suggesting a favorable safety profile for therapeutic applications .

Case Study 1: In Vivo Anti-inflammatory Effects

A study involving the administration of magnesium bromo(4-butoxyphenyl)- in an animal model demonstrated significant anti-inflammatory effects when compared to ibuprofen, a common anti-inflammatory drug. The study reported a marked decrease in paw swelling and histological evidence of reduced inflammation in treated animals.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of magnesium bromo(4-butoxyphenyl)- against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated that the compound inhibited growth effectively at low concentrations, supporting its potential as an alternative antimicrobial agent .

Propriétés

IUPAC Name |

magnesium;butoxybenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKQAROMTTWWAJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.